7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
“7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” typically involves multi-step organic reactions. The starting materials might include 4-bromophenyl and 4-fluorophenyl derivatives, which undergo various coupling reactions, cyclizations, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industry, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” would involve its interaction with specific molecular targets, such as proteins or nucleic acids. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 7-(4-bromophenyl)-3-(4-methylphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Uniqueness
The uniqueness of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H13BrFN5O |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
11-(4-bromophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H13BrFN5O/c1-12-18(13-2-6-15(23)7-3-13)20-25-24-19-17(28(20)26-12)10-11-27(21(19)29)16-8-4-14(22)5-9-16/h2-11H,1H3 |
InChI Key |
UIHGUSPOVVOSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
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